D-ribose-L-cysteine
Overview
Description
D-ribose-L-cysteine (DRLC) is an analogue of cysteine that has been shown to boost cellular antioxidant capacity by enhancing intracellular biosynthesis of glutathione (GSH) . Deficiency of GSH has been implicated in the pathogenesis of Alzheimer’s disease (AD), a neurodegenerative disorder associated with loss of memory .
Synthesis Analysis
DRLC is a synthetic supplement that increases the glutathione levels in the body cell for adenosine triphosphate production . It has been demonstrated to effectively promote the synthesis of glutathione .Molecular Structure Analysis
The exact mass of D-ribose-L-cysteine is 253.06 with a molecular weight of 253.260. The elemental analysis shows C: 37.94, H: 5.97, N: 5.53, O: 37.90, and S: 12.66 .Chemical Reactions Analysis
DRLC has been shown to enhance memory performance and attenuate scopolamine-induced amnesia. It also increases acetyl-cholinesterase activity and oxidative stress, as shown by decreased antioxidant substrates (glutathione and catalase) and elevated malondialdehyde contents in mice with scopolamine amnesia .Scientific Research Applications
Hormonal Balance and Reproductive Health
D-Ribose-L-cysteine, a pro-drug derived from L-cysteine, has shown potential in addressing hormonal imbalances and reproductive dysfunctions, particularly in the context of diabetes mellitus. A study demonstrated that it could reverse hyperglycemia and reproductive histopathological alterations in diabetic rats, indicating its potential for managing endocrine imbalance and spermatogenic alterations caused by diabetes through the elimination of oxidative stress (Ukwenya et al., 2020).
Cardiovascular Health
D-Ribose-L-cysteine has been found to improve glutathione-based antioxidant status and reduce low-density lipoprotein (LDL) levels in human lipoprotein(a) mice. This research suggests its potential in providing protection against the development of atherosclerosis, a major cardiovascular disease, by lowering LDL, lipoprotein(a), and oxidized lipid concentrations, possibly due to upregulation of the LDL receptor (Kader et al., 2014).
Neuroprotective Effects
D-Ribose-L-cysteine has been studied for its neuroprotective effects, particularly in conditions of oxidative stress and inflammation. For example, it was found to mitigate memory deficits and biochemical and histo-morphological changes induced by lipopolysaccharide in mice. This includes reduction in oxidative stress, proinflammatory cytokines, and nuclear factor-kappa B expression, suggesting its therapeutic potential in neuroinflammatory and neurodegenerative disorders (Emokpae et al., 2020).
Fertility Enhancement
In the context of fertility, D-Ribose-L-cysteine has shown potential in enhancing fertility and ameliorating the effects of cisplatin-induced oligoasthenoteratozoospermiaand seminiferous epithelium degeneration in male rats. This study highlighted the protective role of D-Ribose-L-cysteine in preserving testicular integrity and functions, thereby preventing the deleterious impact of cisplatin on male reproductive health (Adelakun et al., 2021).
Antioxidant and Cardiovascular Effects in Normal Conditions
Another study focused on the cardiovascular effects of D-Ribose-L-cysteine in normal conditions. It was found that D-Ribose-L-cysteine supplementation in normal male Wistar rats could sustain cardiovascular functions and decrease atherogenicity. This study indicates the potential of D-Ribose-L-cysteine in improving heart health and reducing the risk of cardiovascular diseases even in non-pathological states (Ojetola et al., 2021).
properties
IUPAC Name |
(4R)-2-[(1R,2R,3R)-1,2,3,4-tetrahydroxybutyl]-1,3-thiazolidine-4-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO6S/c10-1-4(11)5(12)6(13)7-9-3(2-16-7)8(14)15/h3-7,9-13H,1-2H2,(H,14,15)/t3-,4+,5+,6+,7?/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AGZXTDUDXXPCMJ-HZYAIORGSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(NC(S1)C(C(C(CO)O)O)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](NC(S1)[C@@H]([C@@H]([C@@H](CO)O)O)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO6S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
D-ribose-L-cysteine | |
CAS RN |
232617-15-1 | |
Record name | D-Ribose-L-cysteine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0232617151 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | D-RIBOSE-L-CYSTEINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4PS0070ASU | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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